N-Methyl-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide
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Overview
Description
N-Methyl-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide is a chemical compound with the molecular formula C11H18N2O2. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound also features a prop-2-enamide group, which is an amide derivative of prop-2-enoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide typically involves the reaction of N-methylpiperidin-3-one with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reagents and the control of reaction conditions ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enoic acid.
Reduction: Reduction of the compound can yield N-methyl-N-(1-methyl-6-hydroxypiperidin-3-yl)prop-2-enamide.
Substitution: The amide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-methyl-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enoic acid.
Reduction: N-methyl-N-(1-methyl-6-hydroxypiperidin-3-yl)prop-2-enamide.
Substitution: Various substituted amides, alcohols, and thiols.
Scientific Research Applications
N-Methyl-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(1-methyl-6-oxopiperidin-3-yl)-5-phenyl-1H-pyrrole-3-carboxamide
- N-Methyl-N-(1-methyl-6-oxopiperidin-3-yl)-5-phenyl-1H-pyrrole-3-carboxamide
Uniqueness
N-Methyl-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide is unique due to its specific structural features, such as the combination of a piperidine ring and a prop-2-enamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-methyl-N-(1-methyl-6-oxopiperidin-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-9(13)12(3)8-5-6-10(14)11(2)7-8/h4,8H,1,5-7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIRJYRUVJITBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)N(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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